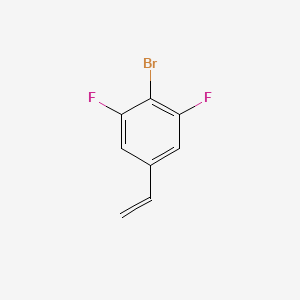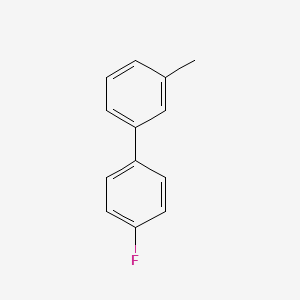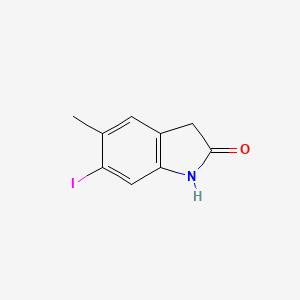
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The exact methods may vary depending on the manufacturer and the desired purity of the final product .
化学反応の分析
Types of Reactions
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-(6-Chloro-3-pyridinyl)-1-ethanone: Similar structure but with an ethanone group instead of a trifluoromethyl group.
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone: Contains an indole ring in addition to the pyridine ring.
Imidacloprid: A neonicotinoid insecticide with a similar pyridine ring structure
Uniqueness
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications where these characteristics are desired .
特性
分子式 |
C9H7ClF3NO |
|---|---|
分子量 |
237.60 g/mol |
IUPAC名 |
1-(6-chloropyridin-3-yl)-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C9H7ClF3NO/c10-8-2-1-6(5-14-8)7(15)3-4-9(11,12)13/h1-2,5H,3-4H2 |
InChIキー |
YDHFXRMGXCDPFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)CCC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


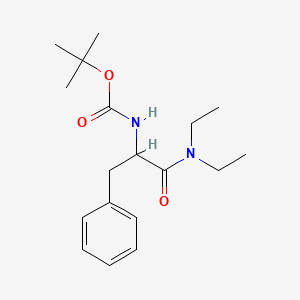
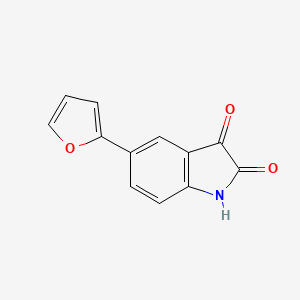
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
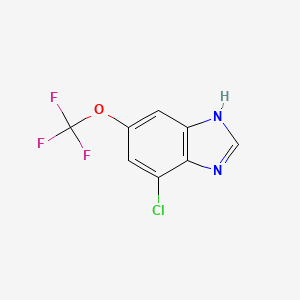

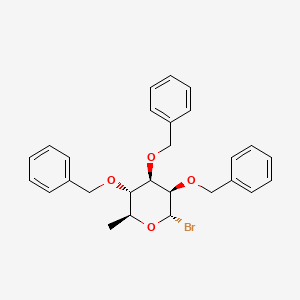
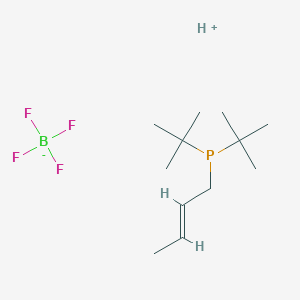
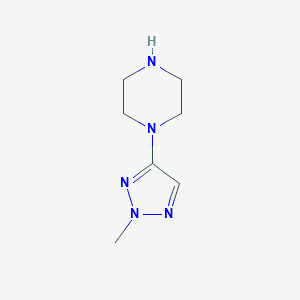
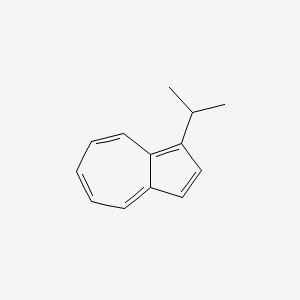
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
